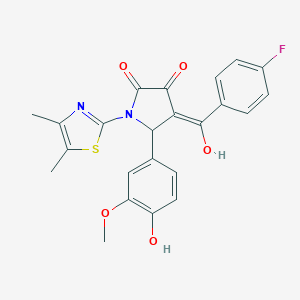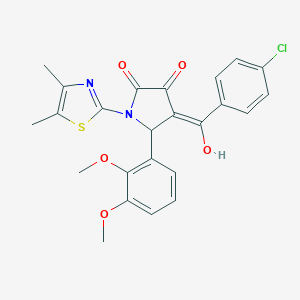
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DBM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBM belongs to the family of heterocyclic compounds and has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.
作用机制
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects by modulating multiple signaling pathways, including the NF-κB and PI3K/Akt pathways. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has also been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the production of pro-inflammatory cytokines and chemokines, reduces oxidative stress, and induces apoptosis in cancer cells. In vivo studies have demonstrated that 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one reduces inflammation, inhibits tumor growth, and improves cognitive function.
实验室实验的优点和局限性
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is also stable and has a long shelf life, which makes it suitable for long-term studies. However, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has some limitations. Its complex synthesis method requires expertise in organic chemistry, and its mechanism of action is not fully understood. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient synthesis methods for 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. Another area of research is the investigation of the potential therapeutic applications of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets.
Conclusion
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It exhibits anti-inflammatory, anti-cancer, and neuroprotective effects and has been found to modulate multiple signaling pathways. While 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, its complex synthesis method and limited clinical trial data limit its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one and to identify its molecular targets.
合成方法
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with ethyl 3-ethoxyacrylate, followed by the addition of 2-phenylethylamine and hydroxylamine. The resulting compound is then subjected to a series of reactions to yield 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one is complex and requires expertise in organic chemistry.
科学研究应用
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth. Additionally, 4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C29H27NO6 |
分子量 |
485.5 g/mol |
IUPAC 名称 |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H27NO6/c1-2-34-22-10-6-9-20(17-22)26-25(27(31)21-11-12-23-24(18-21)36-16-15-35-23)28(32)29(33)30(26)14-13-19-7-4-3-5-8-19/h3-12,17-18,26,31H,2,13-16H2,1H3/b27-25+ |
InChI 键 |
DYJDUUALCISIQM-IMVLJIQESA-N |
手性 SMILES |
CCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCC5=CC=CC=C5 |
SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
规范 SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265340.png)

![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265344.png)

![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265348.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(diethylammonio)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265351.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265352.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265356.png)

![(E)-[1-[2-(dimethylazaniumyl)ethyl]-2-(3-methoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene]-phenylmethanolate](/img/structure/B265361.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265363.png)
![(E)-(3-chloro-4-methoxyphenyl){1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265364.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265367.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265369.png)